molecular formula C17H24N2O2 B7917776 Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7917776
M. Wt: 288.4 g/mol
InChI Key: YEEFRHHLAYRHMW-UHFFFAOYSA-N
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Description

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a carbamic acid ester. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide in the presence of a base.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with benzyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Carbamic Acid Esters: These compounds contain the carbamic acid ester functional group and are used in various chemical and biological applications.

    Cyclopropyl Compounds: These compounds feature the cyclopropyl group and are known for their unique chemical reactivity.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(piperidin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-14-5-2-1-3-6-14)19(16-8-9-16)12-15-7-4-10-18-11-15/h1-3,5-6,15-16,18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEFRHHLAYRHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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